![molecular formula C22H32Cl2N2O3 B5544983 N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5544983.png)

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

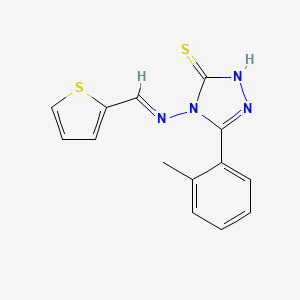

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O3 and its molecular weight is 443.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride is 442.1789983 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) Method Development

Poklis et al. (2013) developed an HPLC/MS/MS method for the detection and quantification of 2CC-NBOMe and 25I-NBOMe, derivatives within the same class as the compound , in the serum of intoxicated patients. The method applies a related compound as the internal standard, demonstrating the utility of these substances in toxicological analysis and clinical diagnostics (Poklis, Charles, Wolf, & Poklis, 2013).

Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines

A study by Eshleman et al. (2018) investigated the pharmacology of substituted N-benzylphenethylamines, including compounds structurally related to "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". These compounds were found to be high potency agonists at 5-HT2A receptors, suggesting their relevance in studies on psychoactive substances and their effects on the serotonin system (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).

Analytical Characterization of Hallucinogenic N-(2-Methoxy)Benzyl Derivatives

Zuba and Sekuła (2013) reported on the analytical properties of novel hallucinogenic substances, including derivatives of the 2C-series of phenethylamine drugs, which share structural similarities with the compound of interest. Their study highlights the importance of such compounds in the development of analytical methods for the identification and quantification of new psychoactive substances in forensic toxicology (Zuba & Sekuła, 2013).

In Vitro Toxicokinetics and Analytical Toxicology

Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, focusing on phase I and II metabolism, plasma protein binding, and their detectability in urine screenings. This research is vital for understanding drug interactions, elimination routes, and developing screening procedures for these potent psychoactive substances (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi, Meyer, 2019).

Efficient Synthesis of Aprepitant

Brands et al. (2003) described the synthesis of Aprepitant, an NK(1) receptor antagonist, using a direct condensation method that might relate to the methodologies used in synthesizing compounds like "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". This showcases the compound's relevance in pharmaceutical manufacturing and drug development processes (Brands, Payack, Rosen, Nelson, Candelario, Huffman, Zhao, Li, Craig, Song, Tschaen, Hansen, Devine, Pye, Rossen, Dormer, Reamer, Welch, Mathre, Tsou, Mcnamara, Reider, 2003).

Propiedades

IUPAC Name |

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3.2ClH/c1-18-5-3-4-6-20(18)17-27-21-8-7-19(15-22(21)25-2)16-23-9-10-24-11-13-26-14-12-24;;/h3-8,15,23H,9-14,16-17H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUZNXZJECNPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5544905.png)

![1-[3-(2-CHLORO-6-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PIPERIDINE](/img/structure/B5544915.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)

![4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5544971.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)